molecular formula C24H29N3O3S B15392515 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15392515
M. Wt: 439.6 g/mol
InChI Key: FPLLTVJUMTVSSF-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic derivative based on the thieno[3,2-d]pyrimidine-2,4-dione scaffold. This core structure is frequently explored in medicinal chemistry due to its versatility in accommodating diverse substituents, which modulate biological activity and physicochemical properties. The compound features a 3,4-dimethylbenzyl group at position 3 and a 2-ethylpiperidinyl-2-oxoethyl moiety at position 1.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]-1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H29N3O3S/c1-4-19-7-5-6-11-25(19)21(28)15-26-20-10-12-31-22(20)23(29)27(24(26)30)14-18-9-8-16(2)17(3)13-18/h8-10,12-13,19H,4-7,11,14-15H2,1-3H3

InChI Key

FPLLTVJUMTVSSF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,4-Dimethylbenzyl Not reported (presumed receptor modulation)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione 1-Alkyl (benzyl/chloroacetamide) 3-Phenyl Antimicrobial (vs. S. aureus)
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione 1-Alkyl (benzyl) 3-Phenyl Antimicrobial
3,4-Dihydro-3-methyl-1H-thieno[3,2-e][1,4]diazepine-2,5-dione Thieno[3,2-e]diazepine-2,5-dione 3-Methyl Synthetic intermediate

Key Observations:

  • Substituent Position and Activity : The target compound’s 3,4-dimethylbenzyl group at position 3 contrasts with phenyl or methyl groups in analogues. This bulky aromatic substituent may enhance receptor affinity or metabolic stability.
  • Piperidine vs.

Structure-Activity Relationship (SAR) Insights

  • Position 1 : Alkyl chains with heterocycles (e.g., piperidine) improve CNS penetration and receptor selectivity compared to simple alkyl groups.
  • Position 3 : Bulky substituents (3,4-dimethylbenzyl) may enhance metabolic stability but reduce solubility compared to smaller groups (e.g., methyl or phenyl).
  • Position 6 : Thiazole or oxadiazole groups (in ) confer antimicrobial activity, whereas the target compound’s unmodified position 6 may prioritize other biological targets.

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